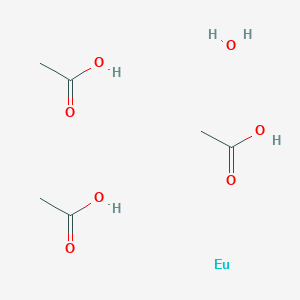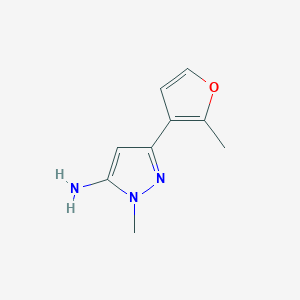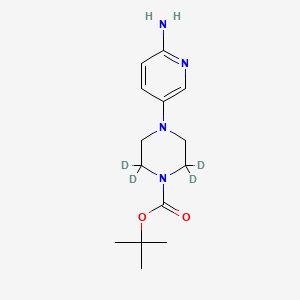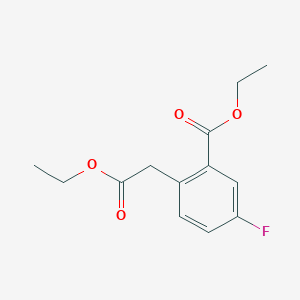
(3~{s})-5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-Methyl-3-Phenyl-3~{h}-Isoindol-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PNZ5 is an isoxazole-based pan-BET (bromodomain and extra-terminal domain) inhibitor. It demonstrates potent activity and high selectivity, comparable to the well-established (+)-JQ1. PNZ5 exhibits a dissociation constant (KD) of 5.43 nM for BRD4 (1), making it a highly effective compound for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PNZ5 involves the formation of an isoxazole ring, which is a crucial structural component for its activity. The specific synthetic routes and reaction conditions for PNZ5 are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps, including the formation of the isoxazole core and subsequent functionalization to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production methods for PNZ5 are not widely documented, as it is primarily used for research purposes. The compound is typically synthesized in specialized laboratories with the capability to handle complex organic synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
PNZ5 undergoes various chemical reactions, including:
Oxidation: PNZ5 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: PNZ5 can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving PNZ5 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of PNZ5, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Wissenschaftliche Forschungsanwendungen
PNZ5 has a wide range of scientific research applications, including:
Chemistry: PNZ5 is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: It is employed in biological research to investigate the function of BET proteins in cellular processes and gene regulation.
Medicine: PNZ5 is explored for its potential therapeutic applications, particularly in cancer research, where BET inhibitors have shown promise in inhibiting tumor growth.
Industry: While primarily a research compound, PNZ5’s insights into BET inhibition can inform the development of new industrial applications and therapeutic agents
Wirkmechanismus
PNZ5 exerts its effects by inhibiting BET proteins, specifically targeting the bromodomains of BRD4. The inhibition of BET proteins disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer research, where BET inhibition can result in the suppression of oncogenic pathways .
Vergleich Mit ähnlichen Verbindungen
PNZ5 is similar to other BET inhibitors, such as (+)-JQ1. Both compounds exhibit high selectivity and potency in inhibiting BET proteins. PNZ5 is unique due to its isoxazole-based structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
(+)-JQ1: A well-established BET inhibitor with a similar mechanism of action.
I-BET762: Another BET inhibitor with comparable selectivity and potency.
OTX015: A clinical-stage BET inhibitor with applications in cancer therapy
PNZ5’s unique structure and high selectivity make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(3S)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18N2O2/c1-12-18(13(2)24-21-12)15-9-10-16-17(11-15)19(22(3)20(16)23)14-7-5-4-6-8-14/h4-11,19H,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
CHAKVDDAHQGTLR-IBGZPJMESA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N([C@H]3C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N(C3C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)


![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)



![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)

